N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a dimethoxyphenyl group.
Preparation Methods
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with metal ions to form stable complexes. These complexes can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve coordination with metal ions and subsequent inhibition of enzyme activity .
Comparison with Similar Compounds
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the iodine atom in N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C14H15IN4O3 |
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Molecular Weight |
414.20 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15IN4O3/c1-19-8-10(15)13(18-19)14(20)17-16-7-9-4-5-11(21-2)12(6-9)22-3/h4-8H,1-3H3,(H,17,20)/b16-7+ |
InChI Key |
DIZVOSAPEYAAEP-FRKPEAEDSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)I |
Origin of Product |
United States |
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